molecular formula C₁₇H₁₂FN₃O₂S B1663484 Cox2-IN-1 CAS No. 134729-13-8

Cox2-IN-1

Cat. No. B1663484
M. Wt: 341.4 g/mol
InChI Key: NKBRWXWNSUIHNI-UHFFFAOYSA-N
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Description

Cox2-IN-1 is a pharmacological agent that has garnered attention due to its potential therapeutic applications in cancer treatment. Specifically, it belongs to the class of COX-2 inhibitors . These inhibitors target the cyclooxygenase (COX) enzymes, with a particular focus on COX-2 . COX enzymes play pivotal roles in inflammation and cancer development. COX-2, in particular, has been implicated in tumor growth, angiogenesis, and immune evasion .

properties

IUPAC Name

1-(4-fluorophenyl)-5-(4-methylsulfonylphenyl)pyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O2S/c1-24(22,23)16-8-2-12(3-9-16)17-10-14(11-19)20-21(17)15-6-4-13(18)5-7-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBRWXWNSUIHNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cox2-IN-1

Synthesis routes and methods

Procedure details

A mixture of 1-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl]pyrazole-3-carboxamide (2.7 g) and methanesulfonyl chloride (3.4 ml) in pyridine (25 ml) was stirred at 50° C. for 6 hours. The solvent was evaporated, and ethyl acetate and water were added to the residue. The precipitates were filtered and washed with water and ethyl acetate. The filtrate was separated, and the organic layer was washed with dilute hydrochloric acid, dried and concentrated to dryness. The residue and the former precipitates were combined and recrystallized from a mixture of ethanol and ethyl acetate to give colorless crystals of 1-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl]pyrazole-3-carbonitrile (2.4 g).
Name
1-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl]pyrazole-3-carboxamide
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AS Ghifari, A Ivanova, O Berkowitz, J Whelan… - The Plant …, 2023 - academic.oup.com
Complex I (NADH dehydrogenase), the largest complex involved in mitochondrial oxidative phosphorylation, is composed of nuclear- and mitochondrial-encoded subunits. Complex I …
Number of citations: 1 academic.oup.com
เบญจมาศ จิตร สมบูรณ์ - sutir.sut.ac.th
… and WEFLP effectively exhibited anti-inflammatory activities as evidenced by inhibition of nitric oxide production and the expressions of pro-inflammatory enzymes iNOS and COX2 in 1 …
Number of citations: 0 sutir.sut.ac.th

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